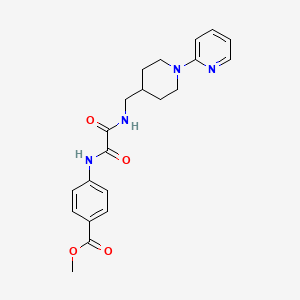

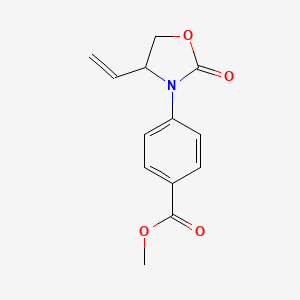

![molecular formula C18H24N2O5 B2530752 N1-(1,4-二氧杂螺[4.5]癸-2-基甲基)-N2-(4-甲氧基苯基)草酰胺 CAS No. 899730-50-8](/img/structure/B2530752.png)

N1-(1,4-二氧杂螺[4.5]癸-2-基甲基)-N2-(4-甲氧基苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with spirocyclic structures that have shown significant biological activity. For instance, 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and tested for their inhibitory action on neural calcium uptake and their protective action against brain edema and memory deficits . Similarly, N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been synthesized using a microwave-assisted method and evaluated for their anti-influenza virus activity . These studies suggest that spirocyclic compounds, which may include N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide, could have significant pharmacological properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multi-step procedures. In the first paper, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized . Although the exact method for synthesizing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide is not provided, similar compounds often require careful control of reaction conditions to ensure the formation of the spirocyclic structure. The second paper describes a microwave-assisted three-component one-pot cyclocondensation method for synthesizing N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds . This method is notable for its efficiency and may offer insights into the synthesis of other spirocyclic oxalamides.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, which is a single atom that forms part of two separate rings. This unique feature can significantly influence the chemical and biological properties of the compound. The papers provided do not detail the molecular structure of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide, but the related compounds studied have confirmed structures through spectral and elemental analysis . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds can vary widely depending on the functional groups attached to the spiro system. The papers do not discuss the specific chemical reactions of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide, but the related compounds have shown biological activity, which implies that they participate in specific chemical interactions within biological systems . These interactions could involve binding to receptors or enzymes, inhibiting viral fusion, or modulating ion channels.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds like N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide are influenced by their molecular structure. The presence of the spiro linkage can affect the compound's solubility, stability, and ability to cross biological membranes. The papers provided do not offer specific data on the physical and chemical properties of the compound , but the biological activities observed in related compounds suggest that they possess properties conducive to interacting with biological targets . These properties are essential for the potential therapeutic application of such compounds.

科学研究应用

药理性质和治疗功效

奥沙托米,一种具有与上述类似的二氧杂螺[4.5]癸结构的化合物,是一种口服活性H1-组胺受体拮抗剂。它已被探索用于治疗慢性荨麻疹和过敏性鼻炎等过敏性疾病的潜力。它抑制肥大细胞脱颗粒的能力暗示了它在被认为本质上是过敏的疾病中的应用。研究表明,奥沙托米对于既往治疗无效或耐受性差的患者是一种潜在有用的替代方案 (Richards 等,1984).

遗传疾病的新兴疗法

该化合物与用于治疗原发性高草酸尿症 1 型 (PH1) 的药物的结构相似性表明其在遗传疾病中的潜在应用。PH1 治疗的重点是减少肝脏草酸盐的过度产生,最近的研究结果支持 RNA 干扰 (RNAi) 疗法和其他替代方法的有效性。这一研究领域强调了靶向特定酶途径以减轻遗传疾病症状的重要性 (Dejban & Lieske,2022).

新型镇痛疗法

对 μ 阿片受体激动剂(如奥利西定)的研究展示了对具有减少的不良反应的镇痛剂的探索。重点选择性激活 G 蛋白和 β 阻滞剂信号通路表明人们对开发具有较少副作用的镇痛药物有更广泛的兴趣,这为具有类似化学结构的化合物提供了潜在的研究途径 (Urits 等,2019).

环境和毒理学研究

2,4-D 等化合物和其他苯氧基除草剂的环境影响和毒理学特征已得到广泛研究。该研究包括它们对土壤和有机物的吸附,突出了化学相关化合物的环境归宿。了解这些化合物与环境基质的相互作用可以为相关化学品的安全处理和处置实践提供信息 (Werner 等,2012).

属性

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-23-14-7-5-13(6-8-14)20-17(22)16(21)19-11-15-12-24-18(25-15)9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSXMTCUJAKJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

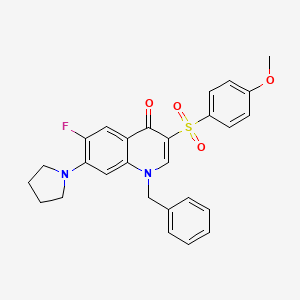

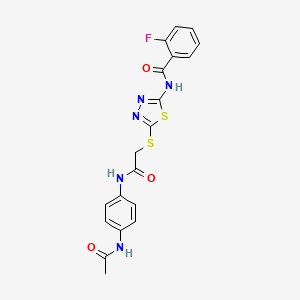

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

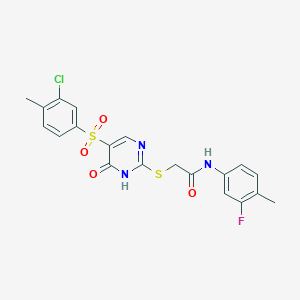

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)

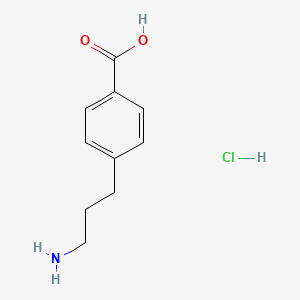

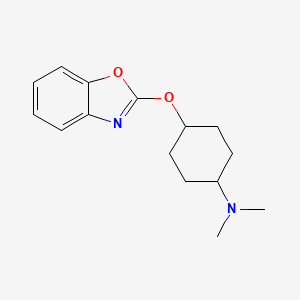

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)

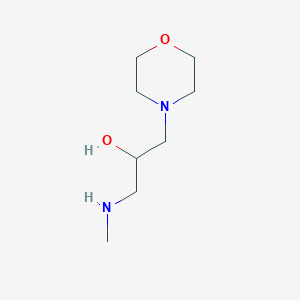

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)